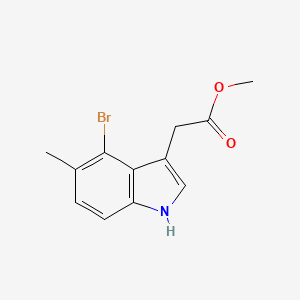

Methyl 4-Bromo-5-methylindole-3-acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12BrNO2 |

|---|---|

Molecular Weight |

282.13 g/mol |

IUPAC Name |

methyl 2-(4-bromo-5-methyl-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C12H12BrNO2/c1-7-3-4-9-11(12(7)13)8(6-14-9)5-10(15)16-2/h3-4,6,14H,5H2,1-2H3 |

InChI Key |

LJSIQPHHUQOZRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=C2CC(=O)OC)Br |

Origin of Product |

United States |

Ii. Synthetic Strategies for Methyl 4 Bromo 5 Methylindole 3 Acetate and Analogues

De Novo Indole (B1671886) Ring Construction Methodologies

Several classic and modern named reactions in organic chemistry provide powerful tools for the assembly of the indole nucleus from basic building blocks. The applicability of these methods to the synthesis of a 4-bromo-5-methyl substituted indole is dependent on the availability and reactivity of appropriately substituted precursors.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing indoles from the reaction of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement to form the indole. wikipedia.org

For the synthesis of a 4-bromo-5-methylindole derivative, the key starting material would be (4-bromo-5-methylphenyl)hydrazine. This precursor can be prepared from 4-bromo-5-methylaniline through diazotization followed by reduction. The subsequent reaction of this hydrazine (B178648) with a suitable three-carbon aldehyde or ketone, such as methyl 4,4-dimethoxyacetoacetate, under acidic catalysis (e.g., polyphosphoric acid, zinc chloride, or Brønsted acids like HCl or H₂SO₄) would lead to the formation of the indole ring. wikipedia.orgrsc.org The choice of the carbonyl partner is crucial for introducing the acetate (B1210297) side chain at the 3-position.

A modification developed by Buchwald allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope of the Fischer synthesis. wikipedia.org

Table 1: Key Transformations in the Fischer Indole Synthesis

| Step | Reactants | Reagents | Product |

| Phenylhydrazine Formation | 4-bromo-5-methylaniline | 1. NaNO₂, HCl 2. SnCl₂, HCl | (4-bromo-5-methylphenyl)hydrazine |

| Indole Cyclization | (4-bromo-5-methylphenyl)hydrazine, Methyl 4,4-dimethoxyacetoacetate | Acid catalyst (e.g., PPA, ZnCl₂) | Methyl 4-bromo-5-methyl-1H-indole-3-acetate |

The Bartoli indole synthesis is a valuable method for the preparation of 7-substituted indoles, involving the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orggoogle.com The reaction requires three equivalents of the Grignard reagent and is particularly effective when a bulky substituent is present at the ortho position of the nitroarene, as this facilitates the key onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement. onlineorganicchemistrytutor.comwikipedia.org

To synthesize a 4-bromo-5-methylindole, a potential starting material would be 1-bromo-2-methyl-3-nitrobenzene. The reaction of this nitroarene with vinylmagnesium bromide would proceed through the formation of a nitrosoarene intermediate, followed by a second addition of the Grignard reagent and subsequent rearrangement and cyclization to yield 7-bromo-6-methylindole. wikipedia.orgquimicaorganica.org This substitution pattern is not the target 4-bromo-5-methyl substitution.

However, a modification by Dobbs has expanded the utility of the Bartoli synthesis by using an ortho-bromo group as a transient directing group, which can be subsequently removed. wikipedia.org This suggests that strategic placement of substituents on the starting nitroarene can lead to a variety of substituted indoles. For the specific synthesis of 4-bromo-5-methylindole, a starting material such as 2,4-dibromo-1-methyl-5-nitrobenzene could potentially be employed, though the regioselectivity of the Grignard addition and subsequent cyclization would need to be carefully controlled.

Table 2: Bartoli Indole Synthesis Overview

| Feature | Description |

| Starting Materials | ortho-Substituted nitroarenes, Vinyl Grignard reagent wikipedia.org |

| Key Transformation | onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-Sigmatropic rearrangement onlineorganicchemistrytutor.com |

| Primary Products | 7-Substituted indoles jk-sci.com |

| Advantages | Access to sterically hindered indoles, tolerates various functional groups. wikipedia.org |

The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne. ub.edu This method is highly versatile and allows for the preparation of a wide range of 2,3-disubstituted indoles with good regioselectivity. ub.edu The reaction typically employs a palladium(II) acetate catalyst with a ligand and a base. ub.edu

To apply this methodology for the synthesis of Methyl 4-Bromo-5-methylindole-3-acetate, a suitable starting material would be 2,4-dibromo-5-methylaniline. The palladium-catalyzed reaction of this aniline (B41778) with an alkyne bearing the methyl acetate functionality, such as methyl 4-(trimethylsilyl)but-2-ynoate, could potentially lead to the desired indole. The bulky trimethylsilyl (B98337) group would direct the regioselectivity of the alkyne insertion, and subsequent desilylation would yield the 3-substituted indole. The reaction conditions, including the choice of palladium catalyst, ligands, and base, would be critical for achieving the desired outcome. The use of more readily available 2-bromo- or 2-chloroanilines has also been explored with the use of highly active phosphine (B1218219) ligands. ub.edu

The Leimgruber-Batcho indole synthesis is a two-step process that begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole. wikipedia.org This method is particularly useful for synthesizing indoles that are unsubstituted at the 2- and 3-positions. wikipedia.orgclockss.org

For the synthesis of 4-bromo-5-methylindole, the required starting material would be 4-bromo-1-methyl-2-nitrobenzene. nih.gov This compound would first be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and pyrrolidine (B122466) to form the corresponding enamine. wikipedia.orgresearchgate.net Subsequent reductive cyclization of this intermediate, using reducing agents such as Raney nickel and hydrazine, palladium on carbon, or stannous chloride, would yield 6-bromo-5-methylindole. wikipedia.org To obtain the target 4-bromo-5-methyl substitution pattern, a different starting material, such as 5-bromo-4-methyl-2-nitrotoluene, would be necessary. The accessibility of such precursors is a key consideration for the application of this method. clockss.org Microwave-assisted Leimgruber-Batcho reactions have been shown to improve yields and reduce reaction times. rsc.org

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, followed by reductive cyclization of the resulting pyruvate (B1213749) to form an indole-2-carboxylic acid. wikipedia.org This acid can then be decarboxylated to yield the corresponding indole. wikipedia.org

To synthesize a 4-bromo-5-methyl-substituted indole via this route, one would start with 4-bromo-5-methyl-2-nitrotoluene. Condensation with diethyl oxalate using a base like potassium ethoxide would yield ethyl (4-bromo-5-methyl-2-nitrophenyl)pyruvate. wikipedia.org Reductive cyclization of this intermediate, typically with zinc in acetic acid, would lead to 4-bromo-5-methylindole-2-carboxylic acid. wikipedia.org While this method primarily yields indoles substituted at the 2-position, further functionalization at the 3-position would be necessary to obtain the final target molecule.

Functionalization and Derivatization of Pre-formed Indole Scaffolds

The synthesis of this compound via this strategy would likely start with 5-methylindole-3-acetate. The key challenge is the regioselective introduction of a bromine atom at the C4 position. Direct bromination of the indole ring is often not selective, with bromination typically occurring at the more electron-rich positions. For instance, treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid leads to the 5,6-dibromoindole derivative. rsc.orgrsc.org

To achieve C4-bromination, a directing group strategy might be necessary. For example, protection of the indole nitrogen with a suitable group can influence the regioselectivity of electrophilic substitution. Alternatively, lithiation of a protected indole followed by quenching with a bromine source can provide a route to specifically substituted bromoindoles.

Once 4-bromo-5-methylindole is obtained, the methyl acetate side chain can be introduced at the C3 position. This can be achieved through various methods, such as the Friedel-Crafts acylation with methyl chloro- or bromoacetate, or through a Mannich-type reaction followed by displacement with cyanide and subsequent hydrolysis and esterification. The reaction of 5-bromoindole (B119039) with ethyl magnesium bromide followed by reaction with 2-carbonyl chloride N-benzyloxy carbonyl pyrrolidine has been reported as a method to introduce a side chain at the C3 position. iajps.com

Regioselective Bromination at the Indole Nucleus (specifically C4)

The introduction of a bromine atom at the C4 position of the indole ring is a challenging yet crucial step in the synthesis of the target molecule. The intrinsic reactivity of the indole nucleus typically favors electrophilic substitution at the C3 position, followed by C2 and C5. acs.org Therefore, achieving regioselective C4-bromination often necessitates the use of directing groups or specific reaction conditions to override the natural reactivity.

One strategy involves the use of a directing group at the C3 position. For instance, a pivaloyl group at C3 can direct arylation to the C4 and C5 positions. nih.govnih.govacs.org While this demonstrates the principle of using a C3 substituent to influence reactivity on the benzene (B151609) portion of the indole, specific conditions for C4-bromination would need to be optimized. Another approach employs a removable directing group on the indole nitrogen. For example, the installation of an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions, highlighting the power of N-substituents in controlling regioselectivity. nih.govacs.org

Recent advancements have focused on transition metal-catalyzed C-H functionalization. rsc.org Palladium catalysis, in particular, has been instrumental in achieving site-selective functionalization of indoles. rsc.org For example, a palladium-catalyzed C4-alkenylation has been reported using a trifluoroacetyl directing group at C3. rsc.org While not a direct bromination, this method underscores the potential of palladium catalysis for C4 functionalization. The Shi group has developed complementary palladium-catalyzed systems for the arylation of 3-pivaloyl-indoles at either the C4 or C5 position, with the C4-selective reaction utilizing [PdCl2(PPh3)2] as the catalyst. nih.govrsc.org

Furthermore, a transient directing group strategy has been successfully employed for the Pd(II)-catalyzed C4-selective alkynylation of indoles. acs.org This method uses alanine (B10760859) as a transient directing group and has demonstrated good yields. acs.org The development of similar strategies for direct C4-bromination is an active area of research.

Without a directing group, C4-functionalization is less common. However, some methods have been developed. For instance, the oxidative, manganese-mediated cyclization of certain substrates can lead to C4-arylation, although this is often assisted by a blocking substituent at C2. rsc.org

Table 1: Selected Methods for C4-Functionalization of the Indole Nucleus

| Method | Catalyst/Reagent | Directing Group | Position | Reference |

| Arylation | [PdCl2(PPh3)2], Ag2O | 3-Pivaloyl | C4 | nih.govrsc.org |

| Alkenylation | Rhodium(III) | 3-Trifluoroacetyl | C4 | rsc.org |

| Alkenylation | Ruthenium(II) | 3-Formyl | C4 | rsc.org |

| Alkynylation | Pd(OAc)2 | Alanine (transient) | C4 | acs.org |

| Borylation | BBr3 | N-Pivaloyl or 3-Pivaloyl | C7 or C4 | nih.gov |

Targeted Methylation Strategies (specifically at C5)

Targeted methylation at the C5 position of the indole nucleus is a key step in the synthesis of the title compound. Similar to bromination, direct methylation can be influenced by the electronic properties of the indole ring and the presence of other substituents.

One common approach involves the use of a directing group to achieve regioselectivity. For instance, a pivaloyl group at the C3 position has been shown to direct arylation to the C5 position in the presence of a copper(I) thiophene-2-carboxylate (B1233283) (CuTc) catalyst. nih.govrsc.org While this is an arylation reaction, it demonstrates the principle of using a C3 directing group to achieve C5 functionalization.

Direct C5-H iodination of indoles has been reported, which provides a versatile handle for further functionalization, including potential methylation through cross-coupling reactions. researchgate.net This iodination proceeds via a radical pathway and does not require a metal catalyst. researchgate.net

Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing methyl groups. researchgate.net For example, a Suzuki coupling reaction of a C5-bromoindole with a methylboronic acid derivative could be a viable route. The development of direct C-H methylation methods is also an active area of research. A palladium-catalyzed direct C-2 methylation of indoles has been developed using a removable N-2-pyrimidyl directing group. rsc.org While this targets the C2 position, it highlights the potential of this strategy for other positions.

The methylation of cytosine at the C5 position in a CpG sequence context has been shown to cause a conformational switch, indicating that the introduction of a methyl group at this position can have significant steric and electronic effects. nih.gov In the context of complex natural products, C5 methylation has been observed to confer increased stability. nih.gov

Table 2: Selected Methods for C5-Functionalization of the Indole Nucleus

| Method | Catalyst/Reagent | Directing Group | Position | Reference |

| Arylation | Copper(I) thiophene-2-carboxylate | 3-Pivaloyl | C5 | nih.govrsc.org |

| Iodination | N/A (Radical pathway) | None | C5 | researchgate.net |

| Arylation | Copper catalyst | N-P(O)tBu2 | C6 | nih.govacs.org |

Esterification Methods for Indole-3-acetic Acid to Methyl Esters

The final step in the synthesis of this compound is the esterification of the corresponding indole-3-acetic acid. This transformation is generally a well-established and high-yielding reaction.

The most common method for this esterification is the Fischer-Speier esterification. athabascau.cabyjus.comlibretexts.orgorganic-chemistry.org This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). byjus.comorganic-chemistry.orgprepchem.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester. athabascau.cabyjus.comorganic-chemistry.org The water produced during the reaction can also be removed to shift the equilibrium. organic-chemistry.org

A specific example involves dissolving indole-3-acetic acid in methanol, adding concentrated sulfuric acid, and heating the solution under reflux. prepchem.com After the reaction is complete, the mixture is concentrated, and the residue is dissolved in an organic solvent like ethyl ether. The solution is then washed with an aqueous base, such as sodium bicarbonate, to remove any unreacted acid, dried, and concentrated to yield the methyl ester. prepchem.com

Alternative methods for esterification exist that avoid the production of water. These include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in what is known as the Steglich esterification, or the reaction of the carboxylic acid with an acid chloride or anhydride. organic-chemistry.org Additionally, transesterification, where an existing ester is reacted with methanol in the presence of a catalyst, can also be employed. athabascau.ca

Recent developments have explored more environmentally friendly and efficient methods. For example, scandium(III) or lanthanide(III) triflates have been used as recyclable catalysts for the direct acetylation of alcohols with acetic acid. organic-chemistry.org Another method utilizes polymer-supported triphenylphosphine (B44618) in a sonochemical reaction to produce methyl esters. organic-chemistry.org Copper-catalyzed O-methylation of carboxylic acids using dimethyl sulfoxide (B87167) (DMSO) as the methyl source has also been reported. organic-chemistry.org

Table 3: Common Esterification Methods for Indole-3-acetic Acid

| Method | Reagents | Catalyst | Key Features | Reference(s) |

| Fischer-Speier Esterification | Methanol | Sulfuric Acid or p-TsOH | Reversible, requires excess alcohol or water removal. | athabascau.cabyjus.comlibretexts.orgorganic-chemistry.orgprepchem.com |

| Steglich Esterification | Methanol, DCC | DMAP | Avoids water production. | organic-chemistry.org |

| From Acid Chloride | Methanol | Base | High yielding, but requires prior conversion to acid chloride. | athabascau.ca |

| Transesterification | Methyl acetate | Acid or Base | Equilibrium-driven. | athabascau.ca |

| Sonochemical Method | Methanol, 2,4,6-trichloro-1,3,5-triazine, Na2CO3 | Polymer-supported triphenylphosphine | Rapid, high purity. | organic-chemistry.org |

| Copper-catalyzed O-methylation | Dimethyl sulfoxide (DMSO) | Copper catalyst | Uses DMSO as the methyl source. | organic-chemistry.org |

Advanced and Environmentally Conscious Synthetic Approaches

In recent years, the development of more efficient, selective, and environmentally benign synthetic methods has been a major focus in organic chemistry. This is particularly relevant for the synthesis of complex molecules like substituted indoles.

Metal-Catalyzed Coupling Reactions in Substituted Indole Synthesis

Metal-catalyzed cross-coupling reactions have become an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds in indole synthesis. researchgate.netmdpi.com Palladium-based catalysts are particularly widely used due to their versatility and functional group tolerance. mdpi.comrsc.org These reactions allow for the modular construction of highly substituted indoles from readily available starting materials under relatively mild conditions. mdpi.com

Several types of palladium-catalyzed coupling reactions are frequently employed in indole synthesis, including:

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide. nih.govacs.orgnih.gov In the context of the target molecule, a C4- or C5-bromoindole could be coupled with the appropriate boronic acid to introduce the methyl or other desired substituent.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.govacs.orgnih.gov This is a powerful method for introducing alkynyl groups onto the indole nucleus, which can then be further transformed.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

These reactions have been successfully applied to the synthesis of diverse libraries of substituted indoles, both in solution and on solid support. nih.govacs.orgnih.gov The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. Other transition metals like copper, rhodium, iron, and nickel are also used in indole synthesis, often in conjunction with palladium or as standalone catalysts. researchgate.net For example, copper catalysis is often used in Sonogashira reactions and for certain amination reactions. organic-chemistry.org

Multicomponent Reactions (MCRs) for Indole Derivative Construction

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the atoms of the starting materials. nih.govnih.govarkat-usa.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govnih.gov

Several MCRs have been developed for the synthesis of indole derivatives. nih.govnih.govarkat-usa.orgresearchgate.net Many of these reactions utilize the nucleophilic character of the C3 position of the indole ring. nih.gov For example, the Ugi and Passerini reactions, which are based on the reactivity of isocyanides, have been adapted for the synthesis of indole-containing compounds. arkat-usa.org The Mannich reaction is another classic MCR that can be used to introduce aminomethyl groups at the C3 position of indoles. arkat-usa.org

More recently, novel MCRs have been developed that allow for the construction of more complex, fused indole systems. nih.gov For instance, a multicomponent reaction involving an indole, formaldehyde, and an amino hydrochloride has been reported for the synthesis of indole-fused seven-membered heterocycles. nih.gov Another example is a three-component synthesis of substituted indoles from ortho-dihaloarenes using a multicatalytic system of a palladium complex and copper(I) iodide. organic-chemistry.org

The development of MCRs for the regioselective functionalization of specific positions on the indole nucleus, such as C4 and C5, remains an area of active investigation.

Chemo- and Regioselective Considerations in Complex Syntheses

Achieving high chemo- and regioselectivity is a paramount challenge in the synthesis of complex molecules like polysubstituted indoles. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

In the context of the target molecule, this compound, several chemo- and regioselective challenges must be addressed:

Regioselective C4-Bromination and C5-Methylation: As discussed in previous sections, the inherent reactivity of the indole nucleus must be overcome to achieve the desired substitution pattern. This often requires the use of directing groups, specific catalysts, or carefully controlled reaction conditions. nih.govacs.orgrsc.org The order of these steps can also be critical. For example, the electronic effect of a bromine atom at C4 could influence the subsequent methylation at C5, or vice versa.

Chemoselectivity during Functionalization: The indole nucleus contains multiple reactive sites, including the N-H bond and several C-H bonds. Reactions must be designed to be selective for the desired transformation without affecting other functional groups present in the molecule. For instance, during a metal-catalyzed cross-coupling reaction to introduce the methyl group, conditions must be chosen to avoid unwanted side reactions at other positions.

Protecting Group Strategy: In many complex syntheses, the use of protecting groups is necessary to temporarily block reactive sites and ensure that reactions occur at the desired location. The choice of protecting groups, and the conditions for their introduction and removal, must be carefully planned to be compatible with the other reaction steps. For example, an N-protecting group might be used to prevent reactions at the indole nitrogen and to help direct substitution to other positions. aalto.fi

The development of new catalytic systems and synthetic methodologies that offer high levels of chemo- and regioselectivity is a continuous effort in organic synthesis. mdpi.com For example, catalyst-free, one-pot methods for the chemo- and regioselective synthesis of polycondensed indoles have been reported. mdpi.com Computational studies are also increasingly being used to understand the origins of regioselectivity in reactions like the Fischer indole synthesis and to predict the outcomes of new reactions. researchgate.net

Green Chemistry Principles in Indole Synthesis

The synthesis of complex heterocyclic compounds, including indole derivatives, is increasingly guided by the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comnih.gov For the synthesis of substituted indoles, such as this compound and its analogues, this involves a focus on atom economy, the use of safer solvents and auxiliaries, catalysis, and the application of biocatalysis to create more sustainable and efficient synthetic routes. jocpr.comwordpress.com

Atom Economy in Indole Synthesis

A core principle of green chemistry is atom economy, which emphasizes designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitutions and eliminations that generate stoichiometric byproducts. acs.orgnih.gov

In the context of indole synthesis, several strategies have been developed to improve atom economy.

Addition Reactions: Pericyclic reactions like the Diels-Alder reaction are inherently atom-economical, as all atoms from the starting materials are typically incorporated into the product. nih.gov

Rearrangement Reactions: The Beckmann rearrangement is another example of an atom-economical reaction that can be applied in organic synthesis. jocpr.com

Catalytic Cycloisomerization: Lewis acid-catalyzed synthesis of C2-alkyl substituted indole derivatives from o-amido alkynols has been shown to achieve 100% atom economy. This protocol involves a migratory cycloisomerization with broad functional group tolerance. acs.org A plausible mechanism involves a 5-endo-dig cyclization followed by carbonyl group migration, driven by the Lewis acid catalyst. acs.org

Palladium-Catalyzed Cyclization: An operationally simple, atom-economic palladium-catalyzed cyclization of N-aryl imines allows for the rapid assembly of indole rings from readily available anilines and ketones. This method proceeds via the oxidative linkage of two C-H bonds under mild conditions. organic-chemistry.org

Table 1: Examples of Atom-Economical Reactions in Indole Synthesis

| Reaction Type | Catalyst | Key Features | Reference |

|---|---|---|---|

| Migratory Cycloisomerization | Zn(OTf)₂ | 100% atom economy; forms C2-substituted indoles. | acs.org |

| Oxidative C-H Cyclization | Palladium | Uses O₂ as the oxidant; tolerates a broad range of functional groups. | organic-chemistry.org |

| Diels-Alder Cycloaddition | Thermal (catalyst-free) | 100% atom economy; can be performed without solvent. | nih.gov |

Safer Solvents and Reaction Conditions

Traditional chemical synthesis often relies on large volumes of volatile, toxic, and flammable organic solvents, which contribute significantly to chemical waste and environmental hazards. nih.govwordpress.com Green chemistry promotes making the use of such auxiliary substances unnecessary where possible, and innocuous when used. wordpress.com

Significant progress has been made in developing indole syntheses that use safer solvents or operate under solvent-free conditions.

Water as a Solvent: Water is considered the safest solvent and is a viable alternative for many reactions. reagent.co.uk For instance, a reductive cross-coupling of indoles with ketones has been successfully performed in water. organic-chemistry.org The synthesis of bis(indolyl)methanes, a class of indole derivatives, has also been achieved using water as the reaction solvent with a low loading of an N-heterocyclic iod(az)olium salt catalyst. beilstein-journals.org

Ethanol (B145695) as a Solvent: In the synthesis of 3-substituted indole derivatives, the condensation of indoles, aldehydes, and malononitrile (B47326) can be carried out in ethanol at room temperature, using alkaline-functionalized chitosan (B1678972) as a heterogeneous base catalyst. rsc.org

Solvent-Free Reactions: The synthesis of highly functionalized benzazepines through the ring expansion of substituted indoles with dialkylacetylene dicarboxylates can be conducted under thermal, solvent- and catalyst-free conditions, producing products in very good yields. rsc.org Similarly, the synthesis of bis(indolyl)methanes can be achieved in solvent-free conditions at 80 °C using a functionalized Fe₃O₄ nanoparticle catalyst. beilstein-journals.org

Catalytic Approaches for Greener Synthesis

Catalysis is a fundamental pillar of green chemistry, enabling reactions with greater efficiency, selectivity, and lower energy consumption, often minimizing the need for stoichiometric reagents. rsc.org Both metal-based and biocatalytic systems have been extensively developed for the synthesis of indoles and their derivatives.

Metal Catalysis:

Rhodium (Rh): Rhodium(III) catalysts, such as [RhCp*Cl₂]₂, are effective for the direct C–H functionalization and annulation of indole moieties to construct polycyclic indole skeletons. nih.gov

Cobalt (Co): Heterogeneous cobalt nanoparticles supported on N-doped carbon can catalyze the C-H alkylation of indoles with a wide range of alcohols, including benzylic, heterocyclic, and aliphatic alcohols, through a "borrowing hydrogen" methodology. rsc.org This method is straightforward and produces valuable substituted indoles. rsc.org

Palladium (Pd): Palladium catalysis is widely used for the synthesis and functionalization of indoles, including cross-coupling reactions and reductive cyclizations. organic-chemistry.orgacs.org

Biocatalysis: The use of enzymes (biocatalysis) offers exceptional chemo-, regio-, and enantioselectivity under mild, aqueous conditions, making it a powerful tool for green synthesis. nih.govrsc.org

Enzymes from Alkaloid Biosynthesis: Enzymes involved in the metabolic pathways of monoterpene indole alkaloids in plants are being explored for their application in chemo-enzymatic synthesis. nih.gov

Lipases and Esterases: These enzymes are broadly used for the enantioselective synthesis of chiral building blocks, which are then chemically transformed into target alkaloids. rsc.org

Cooperative Biocatalysis: Multiple enzymes can be used in concert to assemble complex molecules. For example, prenyltransferases and cyclases from hapalindole biosynthetic pathways have been used to create new indole alkaloids through a biocatalytic Cope rearrangement. researchgate.net

Table 2: Catalytic Systems in Green Indole Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Metal Catalyst | Heterogeneous Co-N-C | C-H Alkylation | Uses alcohols as alkylating agents; heterogeneous catalyst is recyclable. | rsc.org |

| Metal Catalyst | [RhCp*Cl₂]₂ | C-H Functionalization/Annulation | Efficient construction of complex indole-fused polycycles. | nih.gov |

| Biocatalyst | Lipase | Kinetic Resolution/Desymmetrization | High enantioselectivity for producing chiral building blocks. | rsc.org |

| Biocatalyst | Stig Cyclase / Prenyltransferase | Cope Rearrangement / Cyclization | Cooperative enzymatic cascade for complex alkaloid assembly. | researchgate.net |

By integrating these green chemistry principles, the synthesis of this compound and a vast array of its analogues can be approached in a more sustainable, efficient, and environmentally responsible manner.

Iii. Advanced Spectroscopic and Crystallographic Characterization of Methyl 4 Bromo 5 Methylindole 3 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, it is possible to map out the precise connectivity and spatial relationships of atoms within the Methyl 4-Bromo-5-methylindole-3-acetate structure.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups cause an upfield shift. The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing information about adjacent atoms.

For this compound, distinct signals would be expected for the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, the proton at the C2 position, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons from both the ester and the C5-methyl group.

N-H Proton: Typically appears as a broad singlet in the downfield region (δ 8.0-8.5 ppm).

Aromatic Protons (H6, H7): The protons on the benzene part of the indole ring would appear as doublets due to coupling with each other. Their exact chemical shifts would be influenced by the bromo and methyl substituents.

C2-H Proton: This proton on the pyrrole (B145914) ring would likely appear as a singlet or a narrow triplet (due to long-range coupling) around δ 7.0-7.5 ppm.

Methylene Protons (-CH₂-): The two protons of the acetate side chain are diastereotopic and would appear as a singlet around δ 3.7-3.9 ppm.

Ester Methyl Protons (-OCH₃): These three protons would give a sharp singlet, typically around δ 3.6-3.8 ppm.

C5-Methyl Protons (-CH₃): The methyl group attached to the indole ring would resonate as a singlet further upfield, likely in the δ 2.3-2.5 ppm range.

To illustrate, the ¹H NMR data for the related compound 4-Bromo-3-methyl-1H-indole shows characteristic signals that help in predicting the spectrum of the target molecule. rsc.org

Interactive Data Table: Illustrative ¹H NMR Data for a Related Indole Compound

| Compound Name | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 4-Bromo-3-methyl-1H-indole | N-H | 7.94 | s |

| Aromatic | 7.28 - 7.24 | m | |

| Aromatic | 7.03 - 6.95 | m | |

| -CH₃ | 2.57 | d |

Note: This data is for a related compound and serves for illustrative purposes only. The specific chemical shifts and coupling constants for this compound would differ.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

For this compound, characteristic resonances would include:

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and would appear significantly downfield, typically in the range of δ 170-175 ppm.

Aromatic and Pyrrole Carbons: The eight carbons of the indole ring would resonate in the δ 100-140 ppm region. The carbon bearing the bromine atom (C4) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Methylene Carbon (-CH₂-): The acetate methylene carbon signal would be expected around δ 30-35 ppm.

Ester Methoxy (B1213986) Carbon (-OCH₃): This carbon would appear around δ 50-55 ppm.

C5-Methyl Carbon (-CH₃): The ring-attached methyl carbon would be found in the upfield region, typically δ 15-20 ppm.

The ¹³C NMR spectrum of 5-Bromo-3-methyl-1H-indole provides a useful reference for the expected chemical shifts in a bromo-substituted indole core. rsc.org

Interactive Data Table: Illustrative ¹³C NMR Data for a Related Indole Compound

| Compound Name | Chemical Shift (δ, ppm) |

| 5-Bromo-3-methyl-1H-indole | 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64 |

Note: This data is for a related compound and serves for illustrative purposes only. The specific chemical shifts for this compound would differ.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.govnist.gov For this compound, a COSY spectrum would show correlations between the coupled aromatic protons (H6 and H7), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). nih.gov This would allow for the direct assignment of each protonated carbon in the molecule, for example, linking the methylene proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). nih.govresearchgate.net HMBC is invaluable for connecting structural fragments. For instance, it would show correlations from the methylene protons (-CH₂-) to the ester carbonyl carbon and to carbons C2 and C3 of the indole ring, confirming the position of the acetate side chain. Correlations from the C5-methyl protons to carbons C4, C5, and C6 would confirm its attachment point.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathways

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₂H₁₂BrNO₂), the expected exact mass of the molecular ion [M]⁺ can be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units.

Electron ionization (EI) or electrospray ionization (ESI) would also induce fragmentation, providing further structural information. nih.govresearchgate.net A key fragmentation pathway for indole-3-acetates involves the loss of the carbomethoxy group (-•COOCH₃) to form a stable indoylmethyl cation. nih.govnist.gov

Interactive Data Table: Predicted HRMS Fragments for this compound

| Fragment Description | Proposed Structure/Formula | Expected m/z |

| Molecular Ion | [C₁₂H₁₂BrNO₂]⁺ | ~281/283 |

| Loss of methoxy radical | [C₁₁H₉BrNO]⁺ | ~250/252 |

| Loss of carbomethoxy group | [C₁₀H₉BrN]⁺ | ~222/224 |

| Indoylmethyl cation | [C₉H₇N]⁺ | ~130 |

Note: These are predicted fragmentation pathways. Actual fragmentation can be more complex.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups. acs.org

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponding to the indole N-H group. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group. acs.org This is often one of the most prominent peaks in the spectrum.

C=C Stretches: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Stretch: The C-O single bond stretch of the ester group would produce a strong band in the 1100-1300 cm⁻¹ region.

C-Br Stretch: The vibration of the carbon-bromine bond would appear in the fingerprint region, typically between 500-600 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3300 - 3400 | Medium |

| Ester C=O | Stretch | 1730 - 1750 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| Ester C-O | Stretch | 1100 - 1300 | Strong |

| C-Br | Stretch | 500 - 600 | Medium-Strong |

Note: These are generalized expected frequencies. The actual spectrum may show slight variations.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Conformation and Supramolecular Assembly

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles. This would reveal the exact conformation of the acetate side chain relative to the indole ring and any deviations from planarity in the bicyclic system.

Furthermore, XRD analysis elucidates the supramolecular assembly, showing how individual molecules pack in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds (e.g., involving the indole N-H donor and the ester carbonyl oxygen acceptor) and potential halogen bonding involving the bromine atom. No published crystal structure for this compound was identified in the searched databases. However, analysis of related structures, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole , demonstrates how XRD reveals detailed packing and intermolecular forces like hydrogen bonding which would be analogous to those expected in the target compound.

Crystal System and Space Group Determination

The determination of the crystal system and space group is a fundamental step in the crystallographic analysis of a compound, providing insights into the symmetry of the unit cell and the arrangement of molecules in the crystal lattice. This is typically achieved through single-crystal X-ray diffraction analysis.

As of the current literature survey, specific crystallographic data, including the crystal system and space group for this compound, has not been reported.

| Crystallographic Parameter | This compound |

| Crystal System | Data not available |

| Space Group | Data not available |

For context, related bromo-substituted indole derivatives have been studied. For instance, various bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole compounds have been found to crystallize in the monoclinic system with space groups such as P2₁/c and P2₁/n. However, it is crucial to note that the substitution pattern and the presence of the acetate group in the target molecule would significantly influence its crystal packing and resulting symmetry.

Geometric Parameters: Bond Lengths, Bond Angles, and Torsion Angles

The precise measurement of bond lengths, bond angles, and torsion angles through X-ray crystallography allows for a detailed understanding of the molecular geometry. These parameters are critical for confirming the chemical structure and understanding the electronic and steric effects of the substituents on the indole ring.

Specific experimental data for the bond lengths, bond angles, and torsion angles of this compound are not available in published crystallographic databases.

| Geometric Parameter | Value for this compound |

| Selected Bond Lengths (Å) | |

| Br-C4 | Data not available |

| C4-C5 | Data not available |

| C5-C(CH₃) | Data not available |

| C3-C(acetate) | Data not available |

| Selected Bond Angles (°) | |

| C3-C4-Br | Data not available |

| C4-C5-C(CH₃) | Data not available |

| Selected Torsion Angles (°) | |

| C2-C3-C(acetate)-C(=O) | Data not available |

Theoretical calculations could provide estimated values for these parameters, but experimental verification is essential for definitive structural elucidation.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions are fundamental to the stability and physical properties of the crystalline material.

Without experimental crystal structure data for this compound, a definitive analysis of its intermolecular interactions and crystal packing is not possible. However, based on its molecular structure, several potential interactions can be anticipated:

N-H···O Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, likely interacting with the carbonyl oxygen of the acetate group of a neighboring molecule, forming chains or dimeric motifs.

Halogen Bonding: The bromine atom at the C4 position can participate in halogen bonding (Br···O or Br···N interactions), which is a significant directional interaction in the crystal engineering of halogenated compounds.

C-H···π Interactions: The methyl group and aromatic C-H bonds can also engage in weaker C-H···π interactions with the electron-rich indole ring system.

Analysis of related structures suggests that the interplay of these interactions dictates the final crystal packing arrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. For indole derivatives, the characteristic absorption bands are typically associated with π-π* transitions within the aromatic system.

The UV-Vis spectrum of indole itself exhibits two main absorption bands, often referred to as the ¹Lₐ and ¹Lₙ bands, arising from different electronic transitions. The positions of these bands are sensitive to the nature and position of substituents on the indole ring.

Effect of Bromo and Methyl Substituents: The presence of a bromine atom (an electron-withdrawing group through induction, but electron-donating through resonance) and a methyl group (an electron-donating group) on the benzene portion of the indole ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole-3-acetate (B1200044). Studies on various ring-substituted indole-3-acetic acids have shown that bromo-derivatives generally exhibit red-shifted absorption spectra nih.gov.

| Compound | Reported Absorption Maxima (λmax) | Solvent |

| This compound | Data not available | - |

| Indole-3-acetic acid | ~280 nm, ~288 nm | Ethanol (B145695) |

| Bromo-substituted indole-3-acetic acids | Red-shifted compared to parent compound nih.gov | Various |

The precise λmax values for this compound would need to be determined experimentally. Such data would be valuable for understanding the electronic structure and for the development of analytical methods for this compound.

Iv. Theoretical and Computational Investigations of Methyl 4 Bromo 5 Methylindole 3 Acetate

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are foundational for understanding molecular systems. They use the principles of quantum mechanics to model the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. researchgate.netresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density, rather than the more complex many-electron wavefunction.

For Methyl 4-Bromo-5-methylindole-3-acetate, a DFT approach would be used to find the molecule's most stable three-dimensional shape, known as its optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. Functionals like B3LYP or ωB97X-D, combined with a basis set such as 6-311++G(d,p), are commonly used to account for electron correlation and provide reliable geometries. researchgate.net From a single DFT calculation, numerous electronic properties can be derived, including dipole moments, polarizability, and the energies of molecular orbitals. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. ox.ac.uk These methods are generally more computationally demanding than DFT but can offer higher accuracy for electronic properties.

Approaches like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory could be employed to refine the electronic energy and structure of this compound. st-andrews.ac.uk Such calculations are particularly valuable for benchmarking the results from less expensive DFT methods and for investigating systems where electron correlation effects are especially important. st-andrews.ac.uk

Electronic Structure Analysis and Reactivity Prediction

Once the electronic structure is calculated, it can be analyzed to predict how the molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its propensity to act as a nucleophile. nih.govyoutube.com

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity and the molecule's ability to act as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution to see which atoms contribute most, thereby identifying likely sites for nucleophilic or electrophilic attack.

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Symbol | Significance in Analysis |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's capacity to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's capacity to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |

An Electrostatic Potential (ESP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. libretexts.orglibretexts.org It is generated by calculating the electrostatic potential at various points on the electron density surface.

The ESP map uses a color scale to indicate different potential values. youtube.com

Red regions indicate a negative electrostatic potential, where electron density is high. These areas are electron-rich and are prone to attack by electrophiles.

Blue regions indicate a positive electrostatic 'potential, where electron density is low due to the influence of atomic nuclei. These areas are electron-poor and are susceptible to attack by nucleophiles.

Green regions represent neutral or non-polar areas. researchgate.net

For this compound, an ESP map would reveal the electron-rich nature of the indole (B1671886) nitrogen and carbonyl oxygen, as well as the electron-withdrawing effects of the bromine atom, providing a clear picture of its reactive surface. nih.govresearchgate.net

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate electronically excited states. researchgate.netnih.gov This is crucial for understanding how a molecule interacts with light, forming the basis of its UV-visible absorption spectrum.

TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. researchgate.net This information allows for the theoretical prediction of the absorption wavelength (λmax), oscillator strength (a measure of transition probability), and the nature of the transitions (e.g., π → π* or n → π*). nih.gov For this compound, this analysis would help to understand its photophysical properties and how substitutions on the indole ring affect its absorption characteristics.

Table 2: Parameters from TD-DFT Excited State Analysis

| Parameter | Symbol | Significance in Analysis |

| Excitation Energy | ΔEexc | The energy required to promote an electron to a higher energy state. |

| Absorption Wavelength | λmax | The wavelength of light the molecule absorbs most strongly, calculated from ΔEexc. |

| Oscillator Strength | f | The theoretical intensity of an electronic transition; higher values indicate a stronger absorption. |

| Orbital Contribution | % | Identifies which molecular orbitals are involved in the electronic transition (e.g., HOMO → LUMO). |

Molecular Interactions and Solvation Effects through Computational Modeling

The behavior of this compound in a condensed phase is critically influenced by its interactions with surrounding molecules, particularly solvent molecules. Computational modeling is an indispensable tool for dissecting these complex interactions. The solvation of indole and its derivatives has been the subject of numerous computational studies, which can be extrapolated to understand the behavior of this compound.

Molecular dynamics (MD) simulations, for instance, can model the dynamic behavior of the solute molecule in a solvent box, providing insights into conformational flexibility and the formation of intermolecular interactions such as hydrogen bonds and van der Waals forces nih.gov. For a molecule like this compound, the indole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the acetate (B1210297) group can act as a hydrogen bond acceptor. The bromine and methyl groups, along with the aromatic rings, contribute to van der Waals interactions.

To quantitatively assess solvation, a combination of implicit and explicit solvation models is often employed. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, offering a computationally efficient way to calculate the free energy of solvation. Explicit solvation models, on the other hand, involve the inclusion of individual solvent molecules in the calculation, providing a more detailed picture of solute-solvent interactions. Studies on indole have shown that a hybrid approach, where the first solvation shell is treated explicitly and the bulk solvent implicitly, can yield highly accurate results for photophysical properties in solution.

The choice of solvent will significantly impact the solvation of this compound. In polar protic solvents like water or alcohols, hydrogen bonding will be a dominant interaction. In polar aprotic solvents like dimethylformamide (DMF), dipole-dipole interactions will be more prominent. In nonpolar solvents, dispersion forces will be the primary mode of interaction. Computational models can predict the relative stability of the solute in different solvents by calculating the solvation free energy.

| Interaction Type | Key Moieties Involved | Computational Method | Predicted Outcome for this compound |

|---|---|---|---|

| Hydrogen Bonding | Indole N-H (donor), Acetate C=O (acceptor) | Molecular Dynamics (MD), Quantum Mechanics (QM) | Strong interactions with protic solvents, potential for intermolecular self-association. |

| Dipole-Dipole | Indole ring, Acetate group | MD, QM with implicit solvent models (e.g., PCM) | Significant stabilization in polar aprotic solvents. |

| Van der Waals | Entire molecule | MD, QM with dispersion corrections | Contributes to overall solvation energy and packing in the solid state. |

| Halogen Bonding | C4-Br | High-level QM calculations, Non-Covalent Interaction (NCI) analysis | Potential for weak to moderate directional interactions with nucleophilic sites. |

Computational Studies on Substituent Effects on Indole Reactivity and Electronic Structure

The substituents on the indole core of this compound—a bromine atom at the C4 position, a methyl group at the C5 position, and a methyl acetate group at the C3 position—profoundly influence its electronic structure and, consequently, its reactivity. Density Functional Theory (DFT) is a widely used computational method to probe these effects.

The bromine atom at C4 is an electron-withdrawing group through induction but a weak deactivator in electrophilic aromatic substitution due to the opposing resonance effect where its lone pairs can donate into the ring. The methyl group at C5 is an electron-donating group through hyperconjugation and induction, which generally activates the ring towards electrophilic attack. The methyl acetate group at C3 is electron-withdrawing and will significantly influence the reactivity of the pyrrole (B145914) ring, particularly at the C2 position.

Computational studies on substituted indoles have shown that the nature and position of substituents have a quantifiable effect on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Electron-donating groups tend to raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy, making it more susceptible to nucleophilic attack.

For this compound, the interplay of these substituents creates a unique electronic profile. DFT calculations can provide a detailed picture of the electron density distribution and molecular electrostatic potential (MEP), highlighting the regions most susceptible to electrophilic or nucleophilic attack. A study on the direct bromination of 5-substituted indoles found a linear correlation between the electron-withdrawing power of the substituent and the Gibbs free energy barrier of the reaction, with the reaction rate decreasing with more electron-withdrawing groups researchgate.net.

Furthermore, the substituents will affect the acidity of the indole N-H proton. The electron-withdrawing bromine and methyl acetate groups are expected to increase the acidity of the N-H proton compared to unsubstituted indole, making deprotonation more favorable.

| Substituent | Position | Electronic Effect | Predicted Impact on Indole Ring | Computational Metric |

|---|---|---|---|---|

| Bromo | C4 | Inductively withdrawing, weakly deactivating | Decreases electron density, influences regioselectivity of further substitution. | HOMO/LUMO energies, MEP |

| Methyl | C5 | Inductively and hyperconjugatively donating | Increases electron density, activates the ring towards electrophilic attack. | HOMO/LUMO energies, MEP |

| Methyl Acetate | C3 | Inductively and resonantly withdrawing | Significantly reduces nucleophilicity of the pyrrole ring, directs electrophiles to the benzene (B151609) ring. | HOMO/LUMO energies, MEP, Natural Bond Orbital (NBO) analysis |

Mechanistic Computational Studies of Chemical Transformations Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy barriers. For a molecule like this compound, several types of transformations can be envisaged and studied computationally.

One important class of reactions for indoles is electrophilic substitution. While the C3 position is generally the most nucleophilic in indoles, in this case, it is blocked by the methyl acetate group. Therefore, electrophilic attack would be directed to the benzene ring, and computational studies could predict the most likely site of substitution (e.g., C6 or C7) by calculating the activation energies for the formation of the corresponding sigma complexes.

The C4-bromo substituent also opens up possibilities for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. DFT calculations can model the catalytic cycles of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. Such studies can provide insights into the reaction kinetics and the role of ligands in promoting the desired transformation. For instance, computational studies on nickel-catalyzed C-C couplings have revealed detailed mechanistic pathways, including the identification of turnover-limiting steps acs.org.

The methyl acetate group at C3 can also participate in various transformations. For example, it can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. Computational studies can model the reaction pathways for these transformations, providing information on the feasibility and stereoselectivity of the reactions.

Finally, the indole ring itself can undergo cycloaddition reactions. Computational studies can explore the potential for [2+2] or [4+2] cycloadditions under thermal or photochemical conditions, predicting the regio- and stereoselectivity of the products.

| Reaction Type | Reactive Site | Computational Approach | Information Gained |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Benzene ring (C6, C7) | DFT (Transition State Search) | Regioselectivity, activation energy barriers. |

| Cross-Coupling (e.g., Suzuki) | C4-Br | DFT (Catalytic Cycle Modeling) | Mechanism, role of catalyst and ligands, reaction kinetics. |

| Hydrolysis of Ester | C3-Methyl Acetate | DFT, MD with explicit solvent | Reaction pathway, transition state energies. |

| Cycloaddition | Indole core | DFT, CASSCF | Feasibility, regio- and stereoselectivity, pericyclic vs. stepwise mechanism. |

V. Reactivity Profiles and Transformational Pathways of Methyl 4 Bromo 5 Methylindole 3 Acetate

Reactions of the Methyl Ester Group

The methyl ester of the acetate (B1210297) side chain at C3 is another key site for chemical modification, allowing for the synthesis of other carboxylic acid derivatives.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-Bromo-5-methylindole-3-acetic acid. This transformation is typically accomplished under standard ester saponification conditions. Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidic workup, efficiently yields the carboxylic acid. This carboxylic acid can then serve as a precursor for other derivatives, such as amides, through standard coupling procedures. researchgate.net In biological contexts, esterases can also catalyze this hydrolysis. masterorganicchemistry.com

Transesterification: While not extensively documented for this specific substrate, the methyl ester can undergo transesterification. This reaction involves heating the methyl ester in a different alcohol (R'OH), typically in the presence of a catalytic amount of acid (e.g., H₂SO₄) or base (e.g., NaOR'), to exchange the methyl group for a different alkyl group (R').

Amidation: The methyl ester can be converted directly into an amide by reaction with a primary or secondary amine. While this reaction can be slow, it can be facilitated by heating or by using catalysts. For instance, a mixture of methyl indole-3-acetate (B1200044) with an amine in a solvent like ethylene (B1197577) glycol can produce the corresponding amide. wikipedia.org More modern methods for the direct amidation of esters often employ Lewis acid catalysts, such as iron(III) chloride, or specialized reagents like methyltrimethoxysilane (B3422404) to promote the reaction under milder conditions. Alternatively, the ester can first be hydrolyzed to the carboxylic acid (as described in 5.2.1), which is then coupled with an amine using a standard peptide coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.orgresearchgate.net

Reduction of the Ester to Alcohol Derivatives

The ester group at the 3-position of the indole (B1671886) ring is susceptible to reduction to its corresponding alcohol, 2-(4-bromo-5-methyl-1H-indol-3-yl)ethanol. This transformation is a fundamental reaction in organic synthesis, often employed to convert a carboxylic acid derivative into a primary alcohol. The specific conditions for this reduction can influence the outcome and yield.

Commonly used reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and other metal hydrides. The reaction typically proceeds by nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. A subsequent workup with an acid source neutralizes the resulting alkoxide to yield the alcohol. The general transformation is depicted below:

Reactant: Methyl 4-bromo-5-methylindole-3-acetate

Reagent: Lithium Aluminum Hydride (LiAlH₄) followed by an aqueous workup.

Product: 2-(4-bromo-5-methyl-1H-indol-3-yl)ethanol

The efficiency of this reduction is generally high, though careful control of the reaction conditions is necessary to avoid potential side reactions, such as reduction of other functional groups or cleavage of the indole ring under harsh conditions.

Table 1: Reduction of Ester to Alcohol Derivatives

| Reactant | Reagent | Product |

|---|

Chemical Modifications at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, making it a key site for various functionalization reactions.

N-alkylation and N-acylation are common strategies to introduce substituents onto the indole nitrogen. These reactions typically involve the deprotonation of the N-H bond with a suitable base to form an indolide anion, which then acts as a nucleophile.

N-Alkylation: This involves the reaction of the indolide anion with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a new C-N bond. The choice of base and solvent is crucial for the success of the reaction. Common bases include sodium hydride (NaH) and potassium carbonate (K₂CO₃).

N-Acylation: In this reaction, an acylating agent, such as an acid chloride or anhydride, is used to introduce an acyl group onto the indole nitrogen. This often serves as a method for protecting the indole nitrogen during subsequent reactions.

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | N-Alkyl Indole Derivative |

| N-Acylation | Base (e.g., Pyridine), Acylating Agent (RCOCl) | N-Acyl Indole Derivative |

Palladium-catalyzed reactions have emerged as powerful tools for the functionalization of the indole nitrogen. beilstein-journals.org These methods offer a high degree of control and can be used to form C-N and other heteroatom-N bonds under relatively mild conditions. For instance, palladium catalysts can facilitate the N-arylation of indoles with aryl halides or triflates, a reaction that is otherwise challenging to achieve. The choice of palladium precursor, ligand, and base are critical parameters that influence the regioselectivity and efficiency of these transformations. beilstein-journals.orgsemanticscholar.org While some palladium-catalyzed reactions target the C-3 position, specific conditions can be tuned to favor N-H functionalization. beilstein-journals.org

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.govpearson.com The electron-donating nature of the nitrogen atom directs electrophiles primarily to the C-3 position. nih.govpearson.com However, in cases where the C-3 position is already substituted, as in this compound, electrophilic attack may occur at other positions on the benzene (B151609) portion of the indole ring. The existing bromo and methyl groups on the benzene ring will influence the regioselectivity of further substitutions. The methyl group is an activating, ortho-para director, while the bromo group is a deactivating, ortho-para director. The interplay of these directing effects, along with the influence of the pyrrole (B145914) ring, will determine the position of subsequent electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration using a mixture of nitric and sulfuric acid would introduce a nitro group onto the benzene ring. youtube.com

Nucleophilic aromatic substitution (SNAr) on the indole ring is less common due to the electron-rich nature of the ring system. However, the presence of the bromine atom at the C-4 position provides a handle for such reactions, particularly if activated by strongly electron-withdrawing groups or through transition metal catalysis. The fluorine atom is often a better leaving group than bromine in SNAr reactions on activated aromatic rings. youtube.com

Regioselectivity and Stereoselectivity in Complex Transformations

In more complex transformations involving this compound, achieving high regioselectivity and stereoselectivity is a significant challenge. The multiple reactive sites on the molecule—the ester, the indole nitrogen, and various positions on the aromatic rings—can lead to a mixture of products if the reaction conditions are not carefully controlled.

For instance, in reactions aiming to functionalize the benzene ring, the directing effects of the existing substituents (bromo, methyl, and the indole nucleus itself) must be carefully considered to predict and control the position of the incoming group. Similarly, when performing reactions that could potentially create a new stereocenter, the choice of reagents and catalysts is paramount to achieving a high degree of stereocontrol. The development of regioselective and stereoselective synthetic methods is a key area of research in indole chemistry. mdpi.com

Vi. Role As a Synthetic Building Block in Complex Chemical Scaffolds

Incorporation of Methyl 4-Bromo-5-methylindole-3-acetate into Polycyclic and Fused Heterocyclic Systems

The indole (B1671886) ring system is a common core in numerous biologically active natural products and synthetic compounds. The presence of the bromine atom in this compound makes it an ideal substrate for various cross-coupling reactions, enabling the fusion of additional rings onto the indole framework. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, and alkynyl groups, respectively, at the 4-position. These appended functionalities can then undergo subsequent intramolecular cyclization reactions to form polycyclic systems.

Furthermore, the ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then participate in condensation reactions to form fused heterocyclic rings. For example, reaction with hydrazides can lead to the formation of pyridazino[4,5-b]indoles, while condensation with β-ketoesters can yield pyrano[3,4-b]indoles. The strategic combination of reactions at both the 4- and 3-positions allows for the construction of a wide array of complex, multi-ring systems with potential applications in drug discovery and materials science.

Utilization as a Precursor for Advanced Organic Intermediates

The functional handles present on this compound allow for its conversion into a variety of advanced organic intermediates. The ester can be reduced to the corresponding alcohol, which can then be further functionalized or used in etherification and esterification reactions. The bromine atom can be replaced by a wide range of nucleophiles through nucleophilic aromatic substitution or converted into an organometallic species, such as a Grignard or organolithium reagent, for subsequent reactions with electrophiles.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Compound Scaffold

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for the exploration of new chemical space and the discovery of novel biological activities. The scaffold of this compound is well-suited for DOS strategies due to its multiple points of diversification.

A typical DOS approach would involve the parallel synthesis of a library of compounds starting from this common scaffold. For example, a set of different boronic acids could be coupled at the 4-position via Suzuki reactions, while the ester at the 3-position could be converted into a variety of amides or other functional groups. This combinatorial approach can rapidly generate a large number of structurally distinct molecules, increasing the probability of identifying compounds with desired properties.

Development of Novel Indole-Based Scaffolds for Enhanced Chemical Utility

The inherent reactivity of this compound can be harnessed to develop novel indole-based scaffolds with enhanced chemical utility. For example, intramolecular reactions can be designed to create strained or unusual ring systems that are not easily accessible through conventional methods. The development of such novel scaffolds is crucial for expanding the chemical space available to medicinal chemists and for the design of next-generation therapeutic agents.

Vii. Future Directions in Methyl 4 Bromo 5 Methylindole 3 Acetate Research

Innovations in Environmentally Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. rsc.orgbeilstein-archives.org Future research will likely focus on developing more sustainable methods for the synthesis of Methyl 4-Bromo-5-methylindole-3-acetate, moving away from traditional methods that may involve harsh reagents and generate significant waste.

Key areas of innovation are expected to include:

Catalytic C-H Functionalization: Direct C-H activation and functionalization of a pre-formed 5-methylindole-3-acetate scaffold would represent a highly atom-economical approach to introduce the bromo substituent at the C4-position. This would circumvent the need for multi-step syntheses involving protecting groups and harsh brominating agents.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for higher yields and purity. Developing a flow-based synthesis for this compound could lead to a more efficient and scalable process.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. For instance, engineered halogenases could be explored for the site-selective bromination of the indole (B1671886) nucleus.

Use of Greener Solvents: A shift towards the use of bio-based solvents or even solvent-free reaction conditions will be a critical aspect of developing sustainable synthetic protocols. beilstein-archives.org

Advanced Computational Design and Prediction of Analogues with Tuned Reactivity

Computational chemistry and machine learning are becoming indispensable tools in chemical research. researchgate.net For this compound, these approaches can be leveraged to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, predicting its reactivity towards various electrophilic and nucleophilic reagents. This can guide the design of new reactions and the synthesis of novel derivatives.

Design of Analogues: By systematically modifying the substituents on the indole ring in silico, researchers can design a virtual library of analogues. Computational screening can then identify candidates with desirable electronic or steric properties for specific applications, such as altered reactivity or improved performance as a synthetic intermediate.

Understanding Reaction Mechanisms: Computational modeling can provide detailed insights into the transition states and intermediates of reactions involving this compound, helping to elucidate complex reaction mechanisms.

Exploration of Unprecedented Chemical Transformations and Reaction Mechanisms

The unique substitution pattern of this compound, with a halogen at C4, a methyl group at C5, and an acetate (B1210297) side chain at C3, opens the door to exploring novel chemical transformations. Future research could investigate: